molecular formula C17H15Cl3IN3O2S B11703646 4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide

4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11703646
M. Wt: 558.6 g/mol
InChI Key: IMEDFVMATLNGRE-UHFFFAOYSA-N
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Description

4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodine atom, a trichloromethyl group, and a methoxyaniline moiety. Its molecular formula is C17H15Cl3IN3O2S, and it has a molecular weight of 558.655 g/mol .

Preparation Methods

The synthesis of 4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-methoxyaniline with carbon disulfide and an appropriate base to form the corresponding dithiocarbamate.

    Addition of the trichloromethyl group: The dithiocarbamate intermediate is then reacted with trichloroacetonitrile to introduce the trichloromethyl group.

    Iodination: The final step involves the iodination of the benzamide moiety using iodine and an oxidizing agent such as sodium hypochlorite.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where nucleophiles like thiols or amines replace the iodine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The trichloromethyl group and iodine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H15Cl3IN3O2S

Molecular Weight

558.6 g/mol

IUPAC Name

4-iodo-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3IN3O2S/c1-26-13-5-3-2-4-12(13)22-16(27)24-15(17(18,19)20)23-14(25)10-6-8-11(21)9-7-10/h2-9,15H,1H3,(H,23,25)(H2,22,24,27)

InChI Key

IMEDFVMATLNGRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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